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Compound of Interest

Compound Name:
5-(Aminomethyl)-2-

fluorobenzonitrile

Cat. No.: B033144 Get Quote

An In-depth Technical Guide on the Spectral Data of 5-(Aminomethyl)-2-fluorobenzonitrile

This document serves as a comprehensive technical guide for researchers, scientists, and

professionals in drug development, detailing the spectral characteristics of 5-(Aminomethyl)-2-
fluorobenzonitrile. As publicly available experimental spectral data for this specific compound

is limited, this guide provides predicted data based on its chemical structure and established

spectroscopic principles for its constituent functional groups.

Compound Overview
IUPAC Name: 5-(Aminomethyl)-2-fluorobenzonitrile

Molecular Formula: C₈H₇FN₂

Molecular Weight: 150.16 g/mol

Chemical Structure:
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Predicted Spectral Data
The following sections present the anticipated spectral data for 5-(Aminomethyl)-2-
fluorobenzonitrile, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration
Assignment of
Protons

7.55 - 7.40 Multiplet 2H Aromatic (H3, H4)

7.20 - 7.05 Multiplet 1H Aromatic (H6)

~3.85 Singlet 2H Methylene (-CH₂-)

~1.60 Broad Singlet 2H Amine (-NH₂)

Note on ¹H NMR Predictions: The aromatic protons are expected to appear in the range of 7.0-

7.6 ppm, with their specific shifts and coupling patterns influenced by the fluorine, nitrile, and

aminomethyl substituents. The methylene protons adjacent to the amine group are predicted

around 3.85 ppm.[1][2][3] The amine protons typically appear as a broad singlet that can be

exchanged with D₂O.[4][5][6]
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Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment of Carbons

162 (d, ¹JCF ≈ 250 Hz) C2 (C-F)

134 - 128 Aromatic Carbons

118 - 115 Aromatic Carbons

~117 Nitrile (-C≡N)

115 (d, ²JCF ≈ 20 Hz) C1 (C-CN)

~45 Methylene (-CH₂)

Note on ¹³C NMR Predictions: Aromatic carbons typically resonate between 110-160 ppm.[7][8]

[9] The carbon directly bonded to the highly electronegative fluorine atom will show a large one-

bond coupling constant (¹JCF) and a significant downfield shift.[10][11][12] The nitrile carbon is

expected in the 115-120 ppm region. The methylene carbon of the aminomethyl group is

predicted to be around 45 ppm.[13]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies
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Predicted Wavenumber
(cm⁻¹)

Intensity
Functional Group
Vibration

3450 - 3300 Medium, Two Bands N-H Stretch (Primary Amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CH₂-)

2240 - 2220 Strong, Sharp C≡N Stretch (Nitrile)

1650 - 1580 Medium N-H Bend (Primary Amine)

1600 - 1450 Medium to Strong Aromatic C=C Stretch

1335 - 1250 Strong Aromatic C-N Stretch

1250 - 1020 Strong C-F Stretch

Note on IR Predictions: The presence of a primary amine is indicated by two N-H stretching

bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.

[14][15] The strong, sharp absorption for the nitrile group is a key diagnostic feature and is

expected around 2240-2220 cm⁻¹.[16][17][18] Aromatic C-H and C=C stretching bands will also

be present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization -

EI)
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m/z (Mass-to-Charge
Ratio)

Predicted Relative
Intensity

Possible Fragment Ion

150 High [M]⁺˙ (Molecular Ion)

133 Medium [M - NH₃]⁺˙

123 High [M - HCN]⁺

91 Medium [C₇H₇]⁺ (Tropylium Ion)

Note on MS Predictions: The molecular ion peak is expected to be observed at an m/z of 150.

Common fragmentation pathways for benzylamines include the loss of ammonia (NH₃) and the

formation of a stable benzyl or tropylium cation.[19][20][21] The loss of a hydrogen cyanide

(HCN) molecule from the benzonitrile moiety is also a probable fragmentation pathway.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data.

NMR Spectroscopy:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300

MHz or higher.

Process the data using appropriate software, referencing the chemical shifts to the

residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr

and pressing the mixture into a disc.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small

amount of the solid directly on the ATR crystal.

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g.,

direct infusion, GC-MS, or LC-MS).

Select an ionization method (e.g., EI for fragmentation or ESI for soft ionization).

Acquire the mass spectrum over a relevant m/z range.

Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of 5-(Aminomethyl)-2-
fluorobenzonitrile is depicted below.
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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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